2-[2-(Propan-2-yl)pyrimidin-5-yl]ethan-1-amine
Overview
Description
“2-[2-(Propan-2-yl)pyrimidin-5-yl]ethan-1-amine” is a chemical compound with the CAS Number: 944905-69-5 . It has a molecular weight of 165.24 .
Synthesis Analysis
While specific synthesis methods for “2-[2-(Propan-2-yl)pyrimidin-5-yl]ethan-1-amine” were not found, pyrimidine derivatives are known to exhibit diverse types of biological and pharmaceutical activities . A series of novel 2- (pyridin-2-yl) pyrimidine derivatives were designed, synthesized and their biological activities were evaluated .Molecular Structure Analysis
The InChI code for this compound is 1S/C9H15N3/c1-7(2)9-11-5-8(3-4-10)6-12-9/h5-7H,3-4,10H2,1-2H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a liquid at room temperature .Scientific Research Applications
Synthesis and Structural Analysis
- The synthesis of various pyrimidine derivatives, including those similar to 2-[2-(Propan-2-yl)pyrimidin-5-yl]ethan-1-amine, has been explored. For instance, a series of (S)-1-(pyrimidin-4-yl)- and (S)-1-(pyrazolo[1,5-a]pyrimidin-5-yl)ethan-1-amines were synthesized from (S)-N-Boc-alanine. These compounds were characterized using NMR techniques, providing valuable insights into their structures and properties (Svete et al., 2015).
Complexation and Coordination Chemistry
- Research has demonstrated the complexation of similar pyrimidine derivatives with metals. For example, the reaction of 2-pyridinecarbaldehyde with N-(2-aminoethyl)propane-1,3-diamine under certain conditions produced complexes with cadmium. These molecules were characterized by various spectroscopic methods and single-crystal X-ray diffraction, showing potential applications in coordination chemistry (Hakimi et al., 2013).
Catalytic Applications
- Pyrimidine derivatives have been used in the synthesis of catalysts. For instance, (imino)pyridine ligands bearing pendant arms similar to 2-[2-(Propan-2-yl)pyrimidin-5-yl]ethan-1-amine were synthesized and used to form palladium complexes. These complexes showed high catalytic activities in certain reactions, indicating their potential in catalysis (Nyamato et al., 2015).
Pharmaceutical Applications
- While direct applications of 2-[2-(Propan-2-yl)pyrimidin-5-yl]ethan-1-amine in pharmaceuticals were not found, related pyrimidine derivatives have been evaluated for their potential in medicinal chemistry. For example, a study on 5-(2,3-Dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives identified new classes of receptor-interacting protein kinase 1 (RIPK1) inhibitors with potential applications in tumor metastasis models (Li et al., 2018).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(2-propan-2-ylpyrimidin-5-yl)ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3/c1-7(2)9-11-5-8(3-4-10)6-12-9/h5-7H,3-4,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKJVOJSTXXAMMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=C(C=N1)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(Propan-2-yl)pyrimidin-5-yl]ethan-1-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.